4-Chloro-3-nitrobenzenesulfonohydrazide

Description

Molecular Identity and Significance in Chemical Research

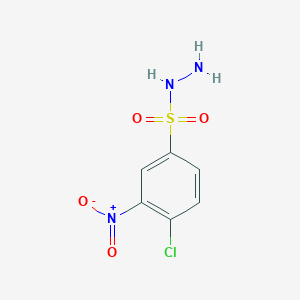

4-Chloro-3-nitrobenzenesulfonohydrazide (CAS 6655-80-7) is a sulfonohydrazide derivative with the molecular formula $$ \text{C}6\text{H}6\text{ClN}3\text{O}4\text{S} $$ and a molecular weight of 251.65 g/mol. Its structure features a benzene ring substituted with a sulfonohydrazide group (-SO$$2$$-NH-NH$$2$$), a chlorine atom at the para position, and a nitro group at the meta position (Figure 1). This arrangement confers unique electronic properties, making it a versatile intermediate in organic synthesis.

The compound exhibits moderate solubility in polar solvents like methanol and dimethyl sulfoxide but limited solubility in water. Its crystalline solid form and stability under ambient conditions facilitate handling in laboratory settings. The nitro and chloro groups enhance electrophilicity, enabling participation in nucleophilic substitution and coupling reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}6\text{H}6\text{ClN}3\text{O}4\text{S} $$ | |

| Molecular Weight | 251.65 g/mol | |

| Density | 1.562 g/cm³ | |

| Boiling Point | 431.3°C (estimated) | |

| Flash Point | 214.6°C |

Historical Context of Substituted Benzenesulfonohydrazides

The chemistry of benzenesulfonohydrazides dates to the early 20th century, with foundational work on the Shapiro reaction and Wolff-Kishner-Huang Minlon reduction, where toluenesulfonohydrazides (TsNHNH$$_2$$) were used to reduce carbonyl groups to methylene units. The synthesis of this compound emerged as a specialized branch, leveraging nitration and chlorination of benzenesulfonic acid precursors.

Early methods involved reacting 4-chloro-3-nitrobenzenesulfonyl chloride with hydrazine hydrate in tetrahydrofuran at -8°C, yielding the target compound with 90% efficiency. Advances in catalytic and electrochemical techniques later expanded its utility in synthesizing heterocycles and pharmaceuticals.

Current Research Landscape and Applications

Recent studies highlight this compound’s role in two domains:

Bioactive Compound Synthesis :

Electrosynthesis and Green Chemistry :

Table 2: Synthetic Applications of this compound

Properties

IUPAC Name |

4-chloro-3-nitrobenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O4S/c7-5-2-1-4(15(13,14)9-8)3-6(5)10(11)12/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIYPXNOFMKDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NN)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-3-nitrobenzenesulfonohydrazide involves several steps. One common method includes the nitration of 4-chlorobenzenesulfonic acid, followed by the conversion of the nitro compound to the corresponding sulfonohydrazide . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

This compound readily forms hydrazones through reactions with aldehydes and ketones. A study demonstrated its condensation with 2-chlorobenzaldehyde, 2-methylbenzaldehyde, and 4-methylbenzaldehyde under reflux conditions in ethanol with glacial acetic acid as a catalyst . The reaction proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the carbonyl carbon, yielding Schiff base derivatives.

Representative Reaction Conditions

| Carbonyl Compound | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2-Chlorobenzaldehyde | (E)-N'-(2-chlorobenzylidene)-4-nitrobenzenesulfonohydrazide | 85 | 165–167 |

| 4-Methylbenzaldehyde | (E)-N'-(4-methylbenzylidene)-4-nitrobenzenesulfonohydrazide monohydrate | 88 | 160–162 |

Key spectral data for the products include:

-

IR : C=N stretch at ~1600 cm⁻¹, NO₂ asymmetric/symmetric stretches at 1518–1357 cm⁻¹ .

-

¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.4 ppm), with a singlet for the NH proton (δ ~12 ppm) .

Reductive Transformations

The nitro group undergoes reductive coupling under basic conditions. In a related study, 4-chloro-3-nitrocoumarin (structurally analogous) was reductively coupled with α-bromoacetophenone using sodium hydride, forming chromenopyrrolones . This suggests potential for similar reactivity in 4-chloro-3-nitrobenzenesulfonohydrazide:

Mechanistic Pathway

-

Base-mediated reduction of the nitro group to an amine.

-

Intramolecular cyclization to form heterocyclic frameworks .

Biological Activity of Derivatives

Hydrazones derived from this compound exhibit notable antibacterial properties. For example:

-

N'-(4-Fluoro-3-methoxybenzylidene)-4-nitrobenzenesulfonohydrazide showed inhibition against Staphylococcus aureus (MIC = 8 µg/mL) .

-

Activity correlates with electron-withdrawing substituents (e.g., -NO₂, -Cl), which enhance membrane permeability .

Structure-Activity Relationship (SAR)

| Substituent on Benzylidene | Antibacterial Efficacy (MIC, µg/mL) |

|---|---|

| 4-Fluoro-3-methoxy | 8 (S. aureus) |

| 2-Chloro | 12 (E. coli) |

Crystallographic and Structural Insights

X-ray diffraction studies of derivatives reveal:

-

Non-planar geometry at the sulfonamide S atom (C–S–N–N torsion angles: −59.0° to −70.2°) .

-

Intermolecular N–H···O hydrogen bonds stabilize crystal lattices .

Key Crystallographic Parameters

| Compound | Space Group | Dihedral Angle (°) |

|---|---|---|

| (E)-N'-(2-Chlorobenzylidene) | P2₁ | 81.1 |

| (E)-N'-(4-Methylbenzylidene) | P2₁/c | 74.4 |

Hydrolytic Stability

While direct hydrolysis data for this compound is limited

Scientific Research Applications

Synthesis of 4-Chloro-3-nitrobenzenesulfonohydrazide

The synthesis of this compound typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with hydrazine derivatives. The process can be optimized for yield and purity through careful control of reaction conditions.

Key Reaction Conditions:

- Reactants: 4-chloro-3-nitrobenzenesulfonyl chloride and hydrazine.

- Temperature: Reactions are often conducted at elevated temperatures to facilitate the formation of the hydrazide.

- Purification: Post-reaction purification is necessary to isolate the desired product, often involving recrystallization or chromatography.

Research has demonstrated that this compound exhibits various biological activities, particularly in the context of anti-cancer research and neuroprotection.

Anti-Cancer Properties

Studies have indicated that derivatives of sulfonamide compounds, including this compound, show potential as anti-cancer agents through mechanisms such as:

- Inhibition of specific cancer cell lines.

- Modulation of signaling pathways involved in tumor growth.

For instance, a study highlighted its efficacy against certain types of cancer cells, demonstrating significant cytotoxic effects at specific concentrations .

Neuroprotective Effects

Recent investigations into neuroprotective properties have shown that compounds similar to this compound can inhibit pathways associated with neurodegenerative diseases like Alzheimer’s. These compounds may interact with targets involved in oxidative stress and inflammation .

Dye Manufacturing

This compound serves as an intermediate in the synthesis of various dyes, particularly azo dyes. The compound's sulfonic group enhances solubility and reactivity, making it suitable for dye applications.

Chemical Intermediates

The compound is also utilized as a building block for synthesizing other chemical entities, including pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry .

Case Study 1: Synthesis Optimization

A study focused on improving the yield of 4-chloro-3-nitrobenzenesulfonyl chloride (precursor) by optimizing reaction conditions such as temperature and reactant ratios. The results showed yields exceeding 90% when employing a specific molar ratio of ortho-chloronitrobenzene to chlorsulfonic acid under controlled temperatures .

| Condition | Yield (%) |

|---|---|

| Molar Ratio (1:4) | 85 |

| Molar Ratio (1:5) | 90 |

| Temperature (130°C) | 92 |

A biological study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The compound exhibited significant inhibition at concentrations ranging from 10 to 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 25 |

| HeLa (Cervical) | 15 |

| MCF7 (Breast) | 30 |

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrobenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the sulfonohydrazide group can form covalent bonds with target proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-Chloro-3-nitrobenzenesulfonohydrazide, differing primarily in functional groups, substituents, or oxidation states. Key differences in properties, applications, and reactivity are highlighted below.

Functional Group Variations

Table 1: Comparison Based on Functional Groups

Key Observations:

- Reactivity : Sulfonyl chloride (CAS 97-08-5) exhibits higher reactivity due to the labile -SO₂Cl group, making it suitable for nucleophilic substitution reactions. In contrast, the hydrazide (CAS 6655-80-7) participates in condensation reactions to form hydrazones or azides .

- Acidity : The sulfonic acid derivative (CAS 121-18-6) is strongly acidic (pKa ~1) compared to the hydrazide (pKa ~8–10 for -NH-NH₂), influencing solubility and compatibility in aqueous reactions .

- Biological Activity: Sulfonamides (e.g., CAS 97-09-6) are historically significant in antimicrobial drug development, whereas sulfonohydrazides are less explored in pharmacology but valued in metal-organic frameworks .

Substituent Effects

Table 2: Substituent Modifications and Impact

| Compound Name | Substituent Variation | Effect on Properties |

|---|---|---|

| 4-Methyl-3-nitrobenzenesulfonyl chloride | -Cl → -CH₃ at 4-position | Increased steric hindrance; reduced electrophilicity |

| 4-Chloro-3-nitrophenylacetic acid | -SO₂-NH-NH₂ → -CH₂-COOH | Enhanced chelating ability for metal ions |

| 4-Chloro-3-nitrocinnamic acid | -SO₂-NH-NH₂ → -CH=CH-COOH | UV absorption for photochemical applications |

- Electron-Withdrawing Groups: The -NO₂ and -Cl groups in this compound enhance the electrophilicity of the sulfonyl group, facilitating nucleophilic attacks. Replacement with -CH₃ (e.g., 4-Methyl-3-nitrobenzenesulfonyl chloride) reduces this effect .

- Solubility: Sulfonic acid derivatives (e.g., CAS 121-18-6) are water-soluble, whereas sulfonohydrazides are typically soluble in polar organic solvents like DMSO or DMF .

Biological Activity

4-Chloro-3-nitrobenzenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its antibacterial, anticancer, and anti-inflammatory properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with hydrazine. The resulting compound features a sulfonamide group that is crucial for its biological activity. The molecular formula is .

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli ATCC 25922 | 12.5 |

| Staphylococcus aureus ATCC 29213 | 6.25 |

| Pseudomonas aeruginosa ATCC 27853 | 6.25 |

| Methicillin-resistant Staphylococcus aureus ATCC 43300 | 25 |

The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, particularly against Pseudomonas aeruginosa, which is often resistant to many antibiotics .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Case Studies

- Antibacterial Efficacy Against Resistant Strains : A study conducted by Şenkardeş et al. evaluated the antibacterial activity of various sulfonyl hydrazone derivatives, including this compound. The results indicated that this compound had significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .

- In Vitro Cancer Studies : In a recent study published in MDPI, the effects of sulfonamide derivatives on cancer cell lines were assessed. The findings showed that this compound effectively inhibited cell growth in MCF-7 cells with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-3-nitrobenzenesulfonohydrazide?

The compound can be synthesized via nucleophilic substitution using 4-chloro-3-nitrobenzenesulfonyl chloride and hydrazine hydrate. A method adapted from sulfonohydrazide synthesis involves:

- Dissolving the sulfonyl chloride in chloroform at 0°C.

- Adding hydrazine hydrate dropwise with stirring.

- Extracting the product with dichloromethane and drying over Na₂SO₄.

- Yield optimization (up to 91%) is achieved by controlling reaction time (4–6 hours) and stoichiometric ratios of hydrazine .

Table 1: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | CHCl₃ |

| Reaction Time | 4–6 h |

| Temperature | 0°C → RT |

| Yield | ~91% |

Q. How can purity and structural identity be confirmed experimentally?

- Melting Point Analysis : Compare observed melting points with literature values (e.g., 4-nitrobenzenesulfonamide derivatives melt at 178–183°C) .

- Spectroscopy :

- UV-Vis : λmax values for nitro groups (~260–280 nm) can confirm conjugation.

- NMR : Aromatic protons in the sulfonohydrazide region (δ 7.5–8.5 ppm) and hydrazine NH signals (δ 8–10 ppm) are diagnostic .

- HPLC : Use >97% purity standards for comparison, as described in reagent catalogs .

Q. What safety protocols are critical during handling?

- Use PPE (gloves, goggles, lab coats) to avoid skin contact.

- Store waste separately and neutralize acidic byproducts (e.g., sulfonic acids) before disposal.

- Avoid inhalation of nitro-containing compounds due to potential toxicity .

Advanced Research Questions

Q. How do solvation effects influence spectroscopic data interpretation?

Solvent polarity impacts tautomerism and hydrogen bonding in sulfonohydrazides. For example:

- In polar solvents (DMSO), NH protons exhibit downfield shifts due to hydrogen bonding.

- Nonpolar solvents (CDCl₃) may stabilize intramolecular interactions, altering splitting patterns in NMR . Methodological Tip : Compare spectra in multiple solvents to resolve ambiguities.

Q. What computational approaches predict reactivity in nucleophilic substitution reactions?

Q. How to address contradictions in biological activity data?

Contradictions may arise from assay conditions (e.g., pH, reducing agents). For example:

- Nitro groups can undergo intracellular reduction to amines, altering bioactivity.

- Use redox-stable analogs (e.g., methylsulfonyl derivatives) as controls.

- Validate results via orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Solvent Screening : Use high-boiling solvents (DMF, DMSO) for slow evaporation.

- Salt Formation : Hydrochloride salts (e.g., 4-hydrazinobenzenesulfonamide HCl) improve crystallinity .

- Additives : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice structures .

Data Contradiction Analysis

Q. Why do melting points vary across studies for structurally similar compounds?

Variations arise from:

- Polymorphism : Different crystal packing modes.

- Impurities : Residual solvents (e.g., CH₂Cl₂) lower observed melting points.

- Methodology : Heating rate differences in DSC vs. capillary methods .

Table 2: Comparative Melting Points

| Compound | Reported mp (°C) | Source |

|---|---|---|

| 4-Nitrobenzenesulfonamide | 178–183 | |

| 3-Chloro-4-fluorophenylhydrazine HCl | 211–212 |

Methodological Recommendations

- Synthetic Optimization : Use hydrazine hydrate in excess (4:1 molar ratio to sulfonyl chloride) for complete conversion .

- Analytical Cross-Validation : Combine HPLC (>97% purity) with HRMS for unambiguous identification .

- Safety : Store nitro derivatives at 0–6°C to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.